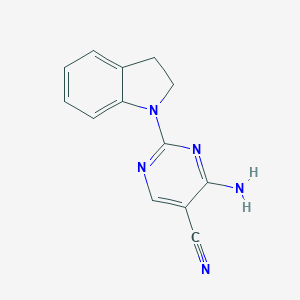![molecular formula C21H13ClN2O4 B496952 11-(2-chlorophenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B496952.png)
11-(2-chlorophenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused chromeno and pyrano ring system, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin to form an intermediate, which is then cyclized with urea or thiourea under acidic conditions to yield the desired pyrano[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups
科学研究应用
7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as enzyme inhibitors.
Pyrano[2,3-d]pyrimidine-2,4-dione: Shares the pyrano[2,3-d]pyrimidine scaffold and exhibits similar pharmacological properties.
Uniqueness
7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is unique due to its specific substitution pattern and fused ring system, which contribute to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C21H13ClN2O4 |
|---|---|
分子量 |
392.8g/mol |
IUPAC 名称 |
11-(2-chlorophenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione |
InChI |
InChI=1S/C21H13ClN2O4/c1-10-23-19(25)17-15(11-6-2-4-8-13(11)22)16-18(28-20(17)24-10)12-7-3-5-9-14(12)27-21(16)26/h2-9,15H,1H3,(H,23,24,25) |
InChI 键 |
LFDZJBGVJFAMNB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5Cl)C(=O)N1 |
规范 SMILES |
CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5Cl)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-cyano-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B496869.png)
![ethyl 3-cyano-2-{[(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B496872.png)
![4-Amino-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496873.png)
![4-amino-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496874.png)
![N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B496875.png)
![4-Amino-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B496876.png)
![4-amino-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496880.png)

![8-[(4-fluorophenyl)methyl]-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B496884.png)
![7,10-dioxo-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinolin-8-yl 2-furoate](/img/structure/B496886.png)
![7,10-dioxo-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinolin-8-yl 4-chlorobenzoate](/img/structure/B496887.png)
![1-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B496888.png)


